N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group, a pyrrolidinyl group, and a thiadiazole ring, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is the fungal enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .
Mode of Action
This compound acts as an inhibitor of the lanosterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a deficiency in the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cellular membrane. Its deficiency can lead to abnormal fungal cell membranes, affecting the functionality of membrane-bound enzymes and disrupting the cell’s ability to regulate its internal environment .
Result of Action
The inhibition of ergosterol synthesis by this compound results in the disruption of fungal cell membrane function . This leads to the inhibition of fungal growth and potentially the death of the fungal cell .
Biochemical Analysis
Biochemical Properties
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS) . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, the inhibition of mTOR by this compound can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mTOR signaling pathway, which is critical for cell growth and metabolism . Additionally, this compound can alter gene expression profiles by inhibiting transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as mTOR, EGFR, and iNOS, resulting in their inhibition . This inhibition can lead to downstream effects, such as reduced cell proliferation and altered metabolic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and metabolic activity, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the mTOR signaling pathway, thereby affecting cellular metabolism and energy homeostasis . Additionally, it can influence the levels of various metabolites by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a halogenated thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the presence of a benzamide moiety instead of the thiadiazole ring.
2,4-Difluorophenyl isocyanate: This compound contains the difluorophenyl group and an isocyanate functional group, making it useful in different chemical reactions.
Uniqueness
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4OS/c14-7-3-4-9(8(15)6-7)17-11(20)13-19-18-12(21-13)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITBIFMOWJZUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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